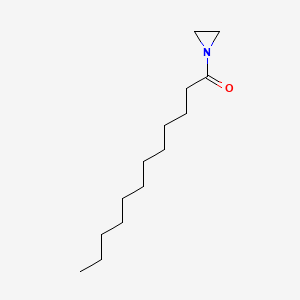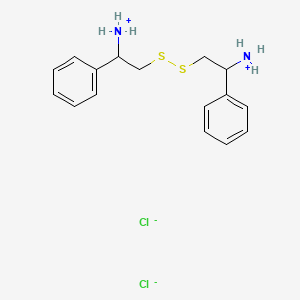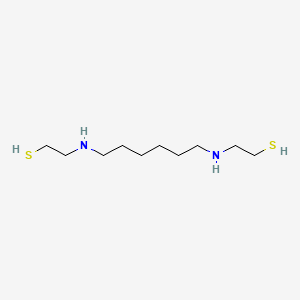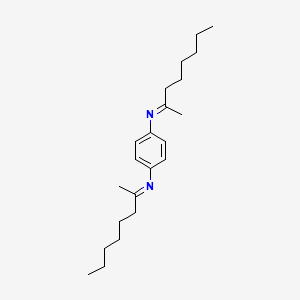
1,1,2-Triethoxyoctylsilicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Triethoxyoctylsilicon, also known as Triethoxy(octyl)silane, is an organosilicon compound with the molecular formula C14H32O3Si. It is a clear, colorless liquid that is soluble in common non-polar organic solvents. This compound is widely used as a surface modifier to generate hydrophobicity on various substrates such as concrete, glass, inorganic pigments, and mineral fillers .
準備方法
1,1,2-Triethoxyoctylsilicon can be synthesized through the reaction of 1-octene with triethoxysilane. The reaction is typically catalyzed by a transition metal catalyst such as platinum or rhodium. The reaction conditions involve heating the reactants to a temperature range of 80-100°C under an inert atmosphere .
Industrial production methods often involve the use of a fixed-bed reactor where ethanol and silicon react in the presence of copper chloride (CuCl) and metallic copper (Cu0) nanoparticles as catalysts. The reaction is carried out at temperatures ranging from 240-500°C, depending on the desired product .
化学反応の分析
1,1,2-Triethoxyoctylsilicon undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a platinum catalyst, forming silicon-carbon bonds.
Common reagents used in these reactions include water, alcohols, and alkenes. The major products formed from these reactions are silanols, siloxanes, and organosilicon compounds .
科学的研究の応用
1,1,2-Triethoxyoctylsilicon has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,1,2-Triethoxyoctylsilicon involves its ability to form self-assembled monolayers on surfaces, providing a hydrophobic coating with low surface energy. This is achieved through the hydrolysis and condensation of the ethoxy groups, leading to the formation of siloxane bonds that anchor the compound to the substrate .
類似化合物との比較
1,1,2-Triethoxyoctylsilicon is unique in its ability to form highly hydrophobic surfaces with a water contact angle in the range of 150-170°. Similar compounds include:
Trimethoxy(octyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Hexadecyltrimethoxysilane: Contains a longer alkyl chain and methoxy groups.
Tetraethyl orthosilicate: Used as a precursor for silica formation but lacks the hydrophobic alkyl chain
These compounds differ in their reactivity, hydrophobicity, and applications, with this compound being particularly effective for creating hydrophobic surfaces .
特性
分子式 |
C14H29O3Si |
|---|---|
分子量 |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4H3 |
InChIキー |
BVKKHYUCABUHGP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(OCC)(OCC)[Si])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)





![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)



![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
